molecular formula C7H9ClO B1297555 3-Cyclohexene-1-carbonyl chloride CAS No. 932-67-2

3-Cyclohexene-1-carbonyl chloride

Cat. No. B1297555
Key on ui cas rn: 932-67-2
M. Wt: 144.6 g/mol
InChI Key: CXWMHIRIXVNVQN-UHFFFAOYSA-N
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Patent
US06657031B1

Procedure details

An acid chloride was prepared as follows: anhydrous 3-cyclohexenecarboxylic acid (50 g, 0.4 mol) was placed in a 500 mL round-bottom flask and a few drops of N,N-dimethylformamide was added as a catalyst. To this was added dropwise thionyl chloride (58.4 mL, 0.8 mol), diluted with anhydrous toluene (50 mL), at room temperature and the reaction mixture was refluxed for 4 hours. The final product was fractionally distilled to yield 48.8 grams of 3-cyclohexenecarboxylic acid chloride at a yield of 85%.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
58.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7]([OH:9])=O)[CH2:6][CH2:5][CH:4]=[CH:3][CH2:2]1.S(Cl)([Cl:12])=O>CN(C)C=O.C1(C)C=CC=CC=1>[CH:1]1([C:7]([Cl:12])=[O:9])[CH2:6][CH2:5][CH:4]=[CH:3][CH2:2]1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C1(CC=CCC1)C(=O)O
Step Two
Name
Quantity
58.4 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 4 hours
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
The final product was fractionally distilled

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(CC=CCC1)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 48.8 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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